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molecular formula C11H10N2O4S2 B1355777 {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 62557-09-9

{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1355777
M. Wt: 298.3 g/mol
InChI Key: XWVVEFTUTRSTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254260

Procedure details

To an aqueous solution of potassium hydroxide (5.0 g.) in water (150 ml.) was added ethyl 2-benzenesulfonamidothiazol-4-ylacetate (9.1 g.) at 10° C. with stirring, and the mixture was stirred for 30 minutes at room temperature. The reaction mixture was adjusted to pH 4 to 4.5 with acetic anhydride, and the mixture was stirred under ice-cooling till the crystals precipitated. The crystals were collected by filtration and dried to give 2-benzenesulfonamidothiazol-4-ylacetic acid (7.7 g.), mp 94° to 96° C. (dec.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1([S:9]([NH:12][C:13]2[S:14][CH:15]=[C:16]([CH2:18][C:19]([O:21]CC)=[O:20])[N:17]=2)(=[O:11])=[O:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(OC(=O)C)(=O)C>O>[C:3]1([S:9]([NH:12][C:13]2[S:14][CH:15]=[C:16]([CH2:18][C:19]([OH:21])=[O:20])[N:17]=2)(=[O:11])=[O:10])[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC=1SC=C(N1)CC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at room temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling till the crystals
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC=1SC=C(N1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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